2-(Difluoromethyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

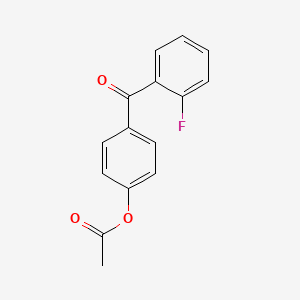

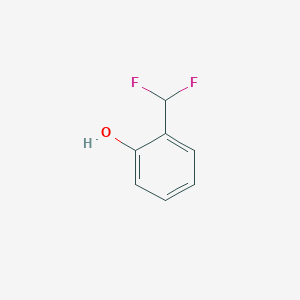

2-(Difluoromethyl)phenol is a chemical compound with the molecular formula C7H6F2O . It has a molecular weight of 144.121 .

Synthesis Analysis

The synthesis of 2-(Difluoromethyl)phenol and similar compounds has been a subject of research. One approach involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of 2-(Difluoromethyl)phenol consists of a phenol group with a difluoromethyl group attached . The biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis

Phenols, including 2-(Difluoromethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Applications De Recherche Scientifique

Late-stage Difluoromethylation

Late-stage difluoromethylation is a process based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Difluoromethylation of Heterocycles

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic .

Difluoromethylation in Drug Development

Several FDA-approved drugs contain the CF2 group . On account of this, considerable research efforts have been geared toward the efficient introduction of difluoromethyl groups into organic compounds .

Difluoromethylation in Biomolecule Modification

An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This has opened up new avenues for the modification and study of biomolecules.

Difluoromethylation in Process Chemistry

The advances in difluoromethylation have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This has implications for the large-scale production of pharmaceuticals and other chemicals.

6. Difluoromethylation in the Development of Imaging Probes The development of dual-modal (MRI/optical) imaging probes for apoptosis has been another application of difluoromethylation . This has potential implications for medical imaging and diagnostics.

Mécanisme D'action

Target of Action

It is known that fluorinated compounds, such as 2-(difluoromethyl)phenol, can enhance the binding ability of drug target proteins

Mode of Action

It is known that difluoromethylation processes can transfer cf2h to c(sp2) sites both in stoichiometric and catalytic mode This suggests that 2-(Difluoromethyl)phenol may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function

Biochemical Pathways

It is known that phenolic compounds, which include 2-(difluoromethyl)phenol, are biosynthesized via the shikimate pathway . This pathway is important for the biosynthesis of individual phenolic compounds. The downstream effects of this pathway and its alteration by 2-(Difluoromethyl)phenol require further investigation.

Pharmacokinetics

Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation

Result of Action

It is known that difluoromethylation can lead to the construction of c(sp3)–cf2h bonds

Action Environment

It is known that the environment can influence the metabolic pathways of secondary metabolites, including phenolic compounds

Safety and Hazards

Orientations Futures

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

Propriétés

IUPAC Name |

2-(difluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLLINTVUSKCGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612759 |

Source

|

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)phenol | |

CAS RN |

271249-71-9 |

Source

|

| Record name | 2-(Difluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.